2-Ethyl-6-methylbenzaldehyde
Overview
Description
2-Ethyl-6-methylbenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis for Medical Applications : A study presented a six-step process for synthesizing Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which has potential in treating hyperproliferative disorders, inflammatory conditions, and cancer (Kucerovy et al., 1997).
Antimicrobial Activity : Research on Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a derivative, showed promising antimicrobial activity. This compound crystallizes in the triclinic p-1 space group and has been studied for its synthesis and structure-activity relationships (Kariyappa et al., 2016).
Pheromone Synthesis : 2-Hydroxy-6-methylbenzaldehyde, a component of alarm and sex pheromones for astigmatid mites, was synthesized with a 44% overall yield, demonstrating a practical application for these pheromones (Noguchi et al., 1997).
Reaction Mechanism Studies : An ab initio study explored the reaction mechanism of 2-methylbenzaldehyde acetalization with methanol, providing insights into the production of 2-methylbenzaldehyde acetal (Yusuf & Nasution, 2022).
Optical Material Applications : 2-hydroxy-5-methylbenzaldehyde (HMB) was identified as a nonlinear optical material with significant potential as an optical limiting material, having an optical limiting value of 19.64 Jcm-2 (Jayareshmi et al., 2021).
Fluorescent pH Sensor : A new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), was developed as a highly selective and sensitive fluorescent pH sensor (Saha et al., 2011).
Bioethanol Conversion : Selective conversion of bioethanol to value-added chemicals like 2- and 4-methylbenzaldehyde is feasible using self-terminated cascade reactions on hydroxyapatite catalysts (Moteki et al., 2016).
Chemical Synthesis : Acetohydrazone was used to direct the synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene, yielding products in good to excellent yields (Ma et al., 2016).
Discovery in Mangrove Fungi : Mangrove fungus (No. ZZF 32) from the South China Sea was found to contain new benzaldehyde derivatives, enriching our understanding of mangrove fungi's structure and function (Shao et al., 2009).
Catalysis Research : Copper-catalyzed oxidation of benzylic alcohols to aromatic aldehydes in water at room temperature was shown to be highly efficient, yielding high product yields up to 94% (Wu et al., 2016).
Properties
IUPAC Name |
2-ethyl-6-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDYNFRLQIQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629460 | |
Record name | 2-Ethyl-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106976-44-7 | |
Record name | 2-Ethyl-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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